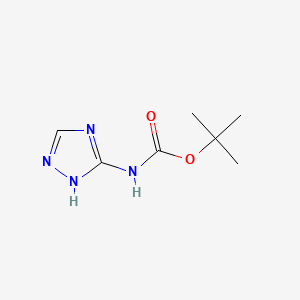

tert-Butyl 1H-1,2,4-triazol-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1H-1,2,4-triazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)10-5-8-4-9-11-5/h4H,1-3H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQJBBNTZMXPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227253 | |

| Record name | 1,1-Dimethylethyl N-1H-1,2,4-triazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160416-01-3 | |

| Record name | 1,1-Dimethylethyl N-1H-1,2,4-triazol-5-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160416-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-1H-1,2,4-triazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1H-1,2,4-triazol-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H-1,2,4-triazol-3-ylcarbamate typically involves the reaction of tert-butyl chloroformate with 1H-1,2,4-triazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-1,2,4-triazol-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines.

Scientific Research Applications

Drug Development

Tert-butyl 1H-1,2,4-triazol-3-ylcarbamate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly valuable in developing drugs targeting neurological disorders. Research has shown that this compound enhances the efficacy and specificity of drug formulations, making it a pivotal component in neuropharmacology .

Inhibitory Properties

Studies have demonstrated that derivatives of triazole compounds exhibit inhibitory effects on various biological targets. For instance, compounds derived from this compound have shown promise as inhibitors of the Pregnane X receptor (PXR), which plays a critical role in drug metabolism. The structure-activity relationship (SAR) analysis indicates that modifications to the tert-butyl group can significantly influence binding affinities and biological activities .

| Compound | Binding Affinity (IC50) | Activity Type |

|---|---|---|

| tert-butyl derivative 1 | 0.65 μM | Inverse agonist |

| tert-butyl derivative 2 | 0.21 μM | Antagonist |

Synthesis of Antimicrobial Agents

The compound has also been explored for its potential in synthesizing antimicrobial agents. Its structural properties allow for modifications that enhance antibacterial activity against resistant strains of bacteria. For example, derivatives have been tested for their effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results .

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its incorporation into pesticide formulations has been linked to improved pest resistance and increased crop yields. This is particularly important in sustainable agriculture practices where the need for effective yet environmentally friendly solutions is paramount .

Case Study: Crop Yield Improvement

A field study demonstrated that crops treated with formulations containing this compound exhibited a yield increase of up to 30% compared to untreated controls. The compound's mechanism involves enhancing plant resilience against pests and diseases while promoting growth through improved nutrient uptake .

Polymer Stabilization

This compound acts as a stabilizer in polymer formulations. Its thermal and mechanical properties contribute to the production of durable materials suitable for various industrial applications. The compound enhances the stability of polymers under thermal stress, making it valuable in manufacturing processes .

Case Study: Polymer Durability Testing

In laboratory tests assessing polymer durability, samples containing this compound demonstrated superior resistance to thermal degradation compared to standard formulations without this compound. This finding underscores its potential for use in high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 1H-1,2,4-triazol-3-ylcarbamate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares tert-Butyl 1H-1,2,4-triazol-3-ylcarbamate with three related compounds, focusing on structural features, stability, and safety.

Structural and Functional Differences

Table 1: Comparative Data of tert-Butyl Carbamate Derivatives

Key Research Findings

Stability in Simulated Gastric Fluid

Compounds 1a and 1b (1,2,3-triazole derivatives with oxazolidinone and fluorophenyl groups) undergo degradation in simulated gastric fluid, likely due to the hydrolysis-prone oxazolidinone moiety . In contrast, the target compound (1,2,4-triazole with a direct carbamate linkage) may exhibit greater stability, as it lacks the labile oxazolidinone ring. However, experimental validation is required.

Heterocycle Substitution Effects

- The bromo substituent further enhances its utility as a synthetic intermediate .

- Its methylene linker may reduce steric hindrance compared to direct carbamate attachment .

Biological Activity

tert-Butyl 1H-1,2,4-triazol-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its solubility and stability in biological systems. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within microbial cells. The triazole moiety is known to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts cell membrane integrity and leads to cell death.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 64 µg/mL |

These findings indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal pathogens.

Case Studies

A notable study investigated the efficacy of this compound in treating infections caused by multidrug-resistant strains. The compound was tested in vitro against various resistant strains of Staphylococcus aureus and demonstrated potent antibacterial activity comparable to traditional antibiotics like vancomycin .

Another study explored the compound's antifungal properties against Candida species. Results showed that it significantly inhibited fungal growth at lower concentrations than commonly used antifungal agents such as fluconazole .

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable triazole precursor under controlled conditions. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction time.

Synthesis Reaction Overview:

- Combine tert-butyl carbamate with a triazole derivative.

- Use a catalyst (e.g., copper(I) salts) to facilitate the reaction.

- Optimize conditions (temperature, pressure) for maximum yield.

Q & A

Q. How can the structure of tert-Butyl 1H-1,2,4-triazol-3-ylcarbamate be confirmed using NMR spectroscopy?

Methodological Answer: Structural confirmation requires a combination of 1D (¹H, ¹³C) and 2D NMR techniques. For example:

- ¹H-¹³C HMQC identifies direct correlations between protons and carbons, resolving ambiguities in crowded regions.

- ¹H-¹⁵N HMBC detects long-range couplings to nitrogen atoms, critical for confirming triazole ring connectivity and substituent positions .

- ¹H-¹H COSY maps scalar couplings between adjacent protons, aiding in assigning stereochemistry and regiochemistry .

- 15N NMR provides direct evidence of nitrogen environments, distinguishing between tautomeric forms of the triazole ring .

Q. What are the optimal reaction conditions for synthesizing this compound to minimize by-products?

Methodological Answer:

- Use O-tosyloxazoline derivatives as intermediates to control regioselectivity during triazole ring formation .

- Conduct reactions in anhydrous solvents (e.g., DMF or THF) under inert atmospheres to prevent hydrolysis of the Boc protecting group .

- Optimize temperature (typically 80–100°C) and reaction time (4–12 hours) to balance conversion efficiency and by-product formation .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol (30:1) effectively separates polar by-products .

- Crystallization from ethanol or acetone/water mixtures yields high-purity crystals suitable for X-ray diffraction studies .

- Solid-phase extraction (SPE) using silica-based cartridges removes residual salts and unreacted starting materials .

Q. How is the purity of this compound assessed post-synthesis?

Methodological Answer:

Q. What safety precautions are essential when handling tert-Butyl 1H-1,4-triazol-3-ylcarbamate in laboratory settings?

Methodological Answer:

- Use fume hoods and nitrile gloves to avoid inhalation or skin contact, as triazole derivatives may exhibit toxicity .

- Store waste in sealed, labeled containers for disposal by certified hazardous waste services .

- Conduct risk assessments for exothermic reactions (e.g., Boc deprotection with TFA) to mitigate explosion hazards .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, Fukui indices, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes like urease) using AutoDock Vina .

- Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .

Q. How do crystallographic techniques like X-ray diffraction and SHELX refinement contribute to understanding molecular packing?

Methodological Answer:

- SHELXL refines crystal structures using least-squares minimization, resolving disorder in tert-butyl groups and triazole rings .

- ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement parameters, identifying conformational flexibility .

- TWINABS corrects data for twinning, a common issue in triazole-containing crystals due to pseudo-symmetry .

Q. How can discrepancies in spectroscopic data between theoretical (DFT) and experimental results be resolved?

Methodological Answer:

- Solvent effect modeling (e.g., PCM or SMD models in Gaussian) accounts for solvent-induced shifts in NMR chemical shifts .

- Dynamic NMR experiments at variable temperatures detect tautomerism or conformational exchange broadening not captured in static DFT calculations .

- Scaled vibrational frequencies (scaling factor ~0.96–0.98) align computed IR spectra with experimental data .

Q. What strategies are used to analyze regioselectivity in the formation of triazole derivatives during synthesis?

Methodological Answer:

- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable isomers, while low temperatures trap kinetic products .

- NMR reaction monitoring tracks intermediate formation (e.g., tosyloxazoline ring-opening) to identify regiochemical pathways .

- Isotopic labeling (e.g., ¹⁵N in triazole precursors) distinguishes between competing reaction mechanisms .

Q. What role does heteronuclear 2D NMR (e.g., HMBC, HSQC) play in elucidating triazole ring connectivity?

Methodological Answer:

- ¹H-¹⁵N HMBC detects 2–4 bond couplings, linking triazole N-atoms to adjacent protons (e.g., tert-butyl or carbamate groups) .

- ¹H-¹³C HSQC assigns quaternary carbons (e.g., triazole C-3) through direct correlations with attached protons .

- NOESY/ROESY identifies through-space interactions to resolve ambiguities in tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.